molecular formula C18H18N8 B2975227 6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415620-63-0

6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

Cat. No. B2975227
CAS RN: 2415620-63-0
M. Wt: 346.398
InChI Key: VWGBYKRSKGEDDK-UHFFFAOYSA-N
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Description

The compound “6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is related to a class of compounds that have been synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a common feature in a variety of bioactive compounds .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • Anticancer Activity : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as HCT-116 and MCF-7. These compounds have shown promise as anticancer agents, with specific derivatives inhibiting 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016).

Antimicrobial and Antioxidant Applications

  • Antimicrobial and Antioxidant Properties : Pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activities, suggesting their potential for treating infections and oxidative stress-related conditions (Flefel et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition : Heterocyclic derivatives, including those with pyrazolopyrimidine structures, have been studied for their corrosion inhibition properties on C-steel surfaces in acidic environments. These compounds effectively reduce corrosion, indicating their potential for industrial applications in metal protection (Abdel Hameed et al., 2020).

Synthesis and Biological Evaluation

  • Synthesis of Heterocycles : The synthesis of new series of pyrazolopyrimidine and pyrazolopyranopyrimidine derivatives has been explored for their antitumor and antimicrobial activities. These studies highlight the versatile synthetic routes to obtain compounds with significant biological activities, underscoring the chemical diversity and potential of pyrazolopyrimidine-based compounds in developing new therapeutic agents (Hafez & El-Gazzar, 2015).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes : Research into the synthesis of octahydropyrano[2,3-d]pyrimidine derivatives has demonstrated the feasibility of creating complex heterocycles through innovative synthetic methodologies. These studies contribute to the broader field of heterocyclic chemistry, providing insights into the construction of complex molecules for various applications (Zeng et al., 2018).

Future Directions

The compound has shown potential in cancer treatment, specifically as a CDK2 inhibitor . Future research could focus on further exploring its potential in this area, as well as investigating its other possible applications. It would also be beneficial to conduct more detailed studies on its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c1-24-17-15(6-23-24)18(22-11-21-17)26-9-13-7-25(8-14(13)10-26)16-3-2-12(4-19)5-20-16/h2-3,5-6,11,13-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGBYKRSKGEDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC4CN(CC4C3)C5=NC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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